![molecular formula C10H21F B1670041 1-Fluorodecane CAS No. 334-56-5](/img/structure/B1670041.png)
1-Fluorodecane
Overview
Description
1-Fluorodecane is a long-chain 1-fluoroalkane with the molecular formula C10H21F It is a member of the alkyl fluoride family, characterized by the presence of a fluorine atom attached to the terminal carbon of a decane chain
Mechanism of Action
Target of Action
Its primary interaction is with non-polar molecules due to its weak intermolecular forces .
Mode of Action
The mode of action of 1-Fluorodecane primarily involves its ability to solvate non-polar molecules. This property allows it to facilitate the manipulation of these molecules in various laboratory applications .
Biochemical Pathways
NJF-7, has shown that it can defluorinate monofluorinated medium-chain length alkanes . This suggests that this compound may undergo similar biochemical transformations.
Result of Action
The primary result of this compound’s action is its ability to solvate non-polar molecules, facilitating their manipulation in laboratory applications . In a biological context, the defluorination of this compound by certain bacteria can lead to the release of inorganic fluoride .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the defluorination activity of Rhodococcus sp. NJF-7 was found to be significantly lower at reduced pH (6.5), indicating that acidic conditions can inhibit the enzymatic activity involved in the defluorination process .
Biochemical Analysis
Biochemical Properties
1-Fluorodecane interacts with various biomolecules in biochemical reactions. A bacterial isolate, Rhodococcus sp. NJF-7, has been reported to defluorinate monofluorinated medium-chain length alkanes, including this compound . This suggests that certain enzymes within this bacterial species interact with this compound, leading to its defluorination .
Molecular Mechanism
At the molecular level, this compound exhibits a mechanism of action that involves weak intermolecular forces, allowing it to effectively solvate non-polar molecules and facilitate their manipulation in laboratory applications
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that Rhodococcus sp. NJF-7 can defluorinate this compound, suggesting that it may be involved in specific metabolic pathways within this bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorodecane can be synthesized through several methods. One common approach involves the reaction of 1-decanol with N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine in the presence of heptane . Another method includes the reaction of 1-hydroxydodecane with fluorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often use fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorodecane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with lithium cuprates (e.g., LiCu(CH3)2 , LiCu2(CH3)3 ) to form n-undecane.
Reduction Reactions: It can be reduced using silylium catalysis to remove the fluorine atom.
Common Reagents and Conditions:
Substitution Reactions: Typically involve and under anhydrous conditions.
Reduction Reactions: Utilize and like .
Major Products Formed:
Substitution Reactions: Yield n-undecane.
Reduction Reactions: Produce decane.
Scientific Research Applications
Applications in Organic Synthesis
1-Fluorodecane serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine in organic compounds often enhances their biological activity and metabolic stability. For instance, this compound can be utilized to introduce fluorinated side chains into various organic molecules, which may improve their pharmacokinetic properties .
Table 1: Comparison of Fluorinated Compounds in Synthesis
Compound | Application | Properties Enhanced |
---|---|---|
This compound | Intermediate for drug synthesis | Increased lipophilicity |
1-Fluorohexane | Solvent for reactions | Lower boiling point |
1-Fluoropentane | Building block for polymers | Improved thermal stability |
Use in Material Science
In material science, this compound is explored for its potential in creating advanced materials with specific surface properties. Its fluorinated nature imparts hydrophobic characteristics, making it suitable for applications such as coatings and sealants that require water repellency. Research indicates that incorporating fluorinated compounds can significantly enhance the durability and performance of these materials .
Case Study 1: Fluorinated Coatings
A study conducted by researchers at a leading materials science institute demonstrated the effectiveness of this compound in developing a new class of fluorinated coatings. These coatings exhibited superior resistance to water and chemicals compared to traditional non-fluorinated alternatives. The research highlighted that the incorporation of this compound improved the longevity and performance of protective coatings used in industrial applications.
Case Study 2: Pharmaceutical Development
Another case study focused on the synthesis of a novel anti-cancer drug where this compound was used as a key intermediate. The research showed that the fluorination process led to enhanced bioavailability and reduced metabolic degradation of the drug compound. This study underscored the importance of fluorinated compounds in medicinal chemistry, particularly for drugs targeting complex diseases.
Environmental Considerations
While this compound has promising applications, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may contribute to ecological concerns. Therefore, ongoing research aims to develop methods for synthesizing these compounds more sustainably and reducing their environmental footprint .
Comparison with Similar Compounds
- 1-Fluorododecane (C12H25F)
- 1-Fluorooctane (C8H17F)
- 1-Fluoroheptane (C7H15F)
Comparison: 1-Fluorodecane is unique due to its specific chain length and the presence of a terminal fluorine atom. Compared to shorter-chain fluorinated alkanes like 1-fluoroheptane and 1-fluorooctane, this compound has different solubility and reactivity properties, making it suitable for distinct applications in research and industry .
Biological Activity
1-Fluorodecane (CHF) is a fluorinated alkane that has garnered attention in recent years due to its unique biological activities and potential applications in various fields, including environmental microbiology and biochemistry. This article reviews the current understanding of the biological activity of this compound, focusing on microbial metabolism, toxicological assessments, and potential applications.
Microbial Metabolism
Recent studies have highlighted the ability of certain bacterial strains to utilize this compound as a carbon and energy source. For instance, Pseudomonas sp. strain 273 can grow on this compound under aerobic conditions, demonstrating a significant metabolic capacity for fluoroalkanes. This strain releases inorganic fluoride during growth, indicating a defluorination process, although the specific enzymes responsible for this activity remain unidentified .
Gene Expression Analysis
Genome-wide expression analyses have revealed that when Pseudomonas sp. strain 273 is grown on this compound, there is a marked upregulation of genes involved in lipid transport and metabolism, as well as those associated with energy production . The following table summarizes key findings from gene expression studies:
Condition | Upregulated Genes | Functional Categories |
---|---|---|
Growth with DFD | 185 | Lipid metabolism, energy production |
Growth with Decane | 209 | Translation, transcription |
Growth with Acetate | 144 | Signal transduction mechanisms |
This data suggests that the microbial metabolism of this compound involves complex biochemical pathways that could be harnessed for bioremediation purposes.
Toxicological Assessments
The potential toxicity of this compound has been evaluated through various studies. The compound exhibits low acute toxicity in laboratory settings; however, its long-term effects are still under investigation. A study indicated that exposure to high concentrations may lead to adverse effects on renal function in animal models . Further toxicological profiling is necessary to establish safe exposure limits for humans and environmental organisms.
Applications in Environmental Bioremediation
Given its biodegradability by specific microorganisms, this compound presents opportunities for bioremediation strategies targeting contaminated environments. Research has shown that strains capable of degrading fluorinated compounds could be employed to mitigate pollution from perfluoroalkyl substances (PFAS) and other organofluorine compounds . This highlights the importance of understanding the biological activity of compounds like this compound in developing sustainable environmental solutions.
Case Studies
Several case studies illustrate the application of microbial strains in degrading fluorinated compounds:
-
Case Study 1: Pseudomonas sp. Strain 273
This strain demonstrated effective growth on various fluoroalkanes, including this compound. Its metabolic pathways were characterized through genomic analysis, revealing potential applications in bioremediation. -
Case Study 2: Delftia acidovorans D4B
Identified for its biodegradation capabilities towards PFAS, this strain may provide insights into the metabolic processes involved in breaking down complex organofluorine compounds .
Properties
IUPAC Name |
1-fluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLRHWJTTUCDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059826 | |
Record name | Decane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-56-5 | |
Record name | 1-Fluorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decane, 1-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Fluorodecane in prelithiation strategies for lithium-ion batteries?
A1: this compound plays a crucial role in enhancing the stability of lithium-silicon (LixSi) nanoparticles, which are used as prelithiation reagents in lithium-ion batteries []. During battery processing, this compound is reduced on the LixSi nanoparticle surface, forming a protective layer. This artificial solid electrolyte interphase (SEI) primarily consists of lithium fluoride (LiF) and lithium alkyl carbonate with long hydrophobic carbon chains []. This coating effectively passivates the LixSi nanoparticles, preventing degradation in ambient air and humid environments []. This improved stability allows for higher prelithiation capacity and improved performance in battery applications [].
Q2: Can this compound be degraded by microorganisms?
A2: Yes, research has shown that Pseudomonas sp. strain 273, an alkane degrader, can utilize this compound as its sole carbon and energy source in the presence of oxygen []. This bacterium degrades this compound within a week, releasing inorganic fluoride as a byproduct []. This finding suggests that specific bacterial species can break carbon-fluorine bonds, influencing the environmental fate of fluorinated compounds [].
Q3: Does the degradation of this compound by Pseudomonas sp. strain 273 always result in complete mineralization?
A3: Interestingly, studies show that while Pseudomonas sp. strain 273 degrades this compound, the release of inorganic fluoride isn't always stoichiometric []. This observation led to the discovery that the bacterium incorporates the fluorine from this compound into its cellular components []. Specifically, Pseudomonas sp. strain 273 produces fluorinated metabolites and incorporates fluorinated long-chain fatty acids into its phospholipids when grown with this compound []. This finding highlights a previously unknown sink for organofluorine, impacting our understanding of the fate and transport of such compounds in the environment.
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4: this compound has the molecular formula C10H21F and a molecular weight of 160.28 g/mol. While specific spectroscopic data was not detailed in the provided research, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in various samples [, , ]. Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) can provide information about its functional groups [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.